molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9

DL-Propranolol-[4-3H] hydrochloride

Cat. No. B584432
CAS RN: 152558-63-9
M. Wt: 297.815
InChI Key: ZMRUPTIKESYGQW-GSAKUAQZSA-N
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Description

DL-Propranolol-[4-3H] hydrochloride is a non-cardioselective beta-adrenergic antagonist . It is widely used for various conditions such as myocardial infarction, arrhythmia, angina pectoris, hypertension, hyperthyroidism, migraine, pheochromocytoma, and anxiety . The empirical formula is C16H21NO2 · HCl, and its molecular weight is 295.80 .


Synthesis Analysis

The synthesis of propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives have been designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .


Molecular Structure Analysis

The molecular structure of DL-Propranolol-[4-3H] hydrochloride is represented by the Hill Notation: C16H21NO2 · HCl . The molecular weight is 295.80 .


Chemical Reactions Analysis

Propranolol is metabolized in the liver, and the metabolites of propranolol are 4-hydroxypropranolol, 5-hydroxypropanolol, N-desisopropranol, and propranolol β-D-glucuronide .


Physical And Chemical Properties Analysis

DL-Propranolol-[4-3H] hydrochloride is a solid, white to very slightly yellow crystalline powder . It is odorless and has a bitter taste . It is typically stored at a temperature between 2-8°C .

Scientific Research Applications

  • Ligand-Receptor Interaction Studies : DL-Propranolol was used to study ligand-receptor interactions, particularly focusing on beta-adrenoceptors in rat red blood cells and membranes. The study provided insights into the binding of ligands to receptors, which is crucial for understanding drug-receptor interactions (Manukhin, Nesterova, Smurova, & Kichikulova, 1999).

  • Treatment of Infantile Hemangiomas : Propranolol hydrochloride has been demonstrated as an effective and safe medication for treating infantile hemangiomas (IHs), reducing their volume, color, and elevation (Hogeling, Adams, & Wargon, 2011).

  • Comparative Studies with Other Beta-Blockers : In a study comparing different beta-blockers, Propranolol's effects on cardiovascular responses were assessed, providing valuable data on its potency and application in managing cardiovascular conditions (Cuthbert & Owusu‐Ankomah, 1971).

  • Surface Characterization and Pharmaceutical Applications : Research has examined the surface energetics of milled DL-Propranolol hydrochloride using techniques like inverse gas chromatography and molecular modeling. This study is significant for pharmaceutical formulation and drug delivery systems (York, Ticehurst, Osborn, Roberts, & Rowe, 1998).

  • Interaction with Proteins : DL-Propranolol hydrochloride's interaction with human haemoglobin and human serum albumin in aqueous solutions was studied using techniques like ζ-potential and UV difference spectroscopy. This research provides insights into the drug's behavior in biological systems (Ruso, Attwood, García, Prieto, Sarmiento, Taboada, Varela, & Mosquera, 2000).

  • Spermicidal Potential : DL-Propranolol was investigated for its spermicidal effects, indicating its potential application as a contraceptive. This research highlights a novel use of the drug beyond its common applications in cardiovascular diseases (Network, 1986).

  • Resonance Rayleigh Scattering Applications : The study of Propranolol's enantiomers, RPH and SPH, using resonance Rayleigh scattering (RRS) techniques, provided a method for determining SPH based on RRS signals. This research is significant for pharmaceutical analysis (Yang, Wang, Zhou, & Yang, 2015).

Mechanism of Action

The mechanism of the antihypertensive effect of propranolol has not been established. Factors that may be involved in contributing to the antihypertensive action include: decreased cardiac output, inhibition of renin release by the kidneys, and diminution of tonic sympathetic nerve outflow from vasomotor centers in the brain .

Safety and Hazards

DL-Propranolol-[4-3H] hydrochloride is harmful if swallowed . In case of ingestion, it is advised not to induce vomiting and to seek immediate medical attention . It is also recommended to wash off immediately with plenty of water in case of skin contact .

Future Directions

While DL-Propranolol-[4-3H] hydrochloride is widely used for various conditions, adverse effects have instigated the search for replacement by newer drugs . Future research may focus on the development of propranolol derivatives to improve biopharmaceutical and therapeutic features, as well as to reduce the first level of metabolism .

properties

IUPAC Name

1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-GSAKUAQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745504
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Propranolol-[4-3H] hydrochloride

CAS RN

152558-63-9
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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